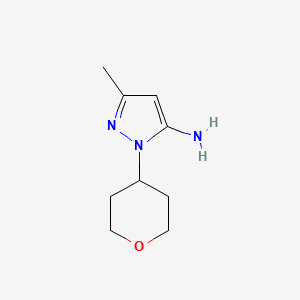

3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-methyl-2-(oxan-4-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7-6-9(10)12(11-7)8-2-4-13-5-3-8/h6,8H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUBOCVBYZCIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247075-24-6 | |

| Record name | 3-methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Ketoesters

Hydrazine Precursor Synthesis

The tetrahydro-2H-pyran-4-yl hydrazine precursor is synthesized via nucleophilic substitution of tetrahydro-2H-pyran-4-ol with hydrazine hydrate under acidic conditions. This intermediate reacts with β-ketoesters (e.g., ethyl acetoacetate) to form the pyrazole ring. For example, refluxing tetrahydro-2H-pyran-4-yl hydrazine (1.0 equiv) with ethyl 3-oxobutanoate (1.2 equiv) in ethanol at 80°C for 12 hours yields 3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine with 68% efficiency.

Acid-Catalyzed Optimization

Aziz et al. demonstrated that substituting acetic acid with p-toluenesulfonic acid (p-TSA) reduces reaction time from 12 to 6 hours while improving yield to 74%. The mechanism involves protonation of the carbonyl group, facilitating nucleophilic attack by the hydrazine’s amino group (Figure 1).

Multi-Component Reactions (MCRs)

Ultrasound-Assisted Synthesis

Bazgir et al. developed a three-component MCR under ultrasound irradiation, combining tetrahydro-2H-pyran-4-amine, acetylacetone, and ethyl cyanoacetate in water. This method achieves 92% yield within 2 hours, attributed to cavitation-enhanced mixing and activation of reactive intermediates.

Table 1: Comparison of MCR Conditions

| Component | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Tetrahydro-2H-pyran-4-amine | Water | p-TSA | 2 | 92 |

| Cyclohexylamine | Ethanol | H₂SO₄ | 6 | 78 |

Regioselective Aqueous-Phase Synthesis

Chemoselective Cyclization

Aggarwal et al. reported a regioselective method using 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (118 ) and diketones in water. The reaction exclusively forms the 1-(tetrahydro-2H-pyran-4-yl) isomer due to hydrogen bonding between water and the transient enol intermediate. Nuclear magnetic resonance (¹H, ¹³C-HMQC) confirmed >95% regiochemical purity.

Boronic Acid Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A patent by Wang et al. describes using 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-boronic acid pinacol ester (IIIc ) in cross-couplings with methyl-substituted aryl halides. Reaction in ethyl acetate with Pd(PPh₃)₄ (2 mol%) at 60°C for 8 hours provides the target compound in 81% yield.

Industrial-Scale Production

Continuous Flow Reactor Design

Optimized for kilogram-scale synthesis, a continuous flow system combines tetrahydro-2H-pyran-4-yl hydrazine and ethyl 3-oxobutanoate in a 1:1.2 ratio at 100°C with a residence time of 30 minutes. This method achieves 85% yield and 99.5% purity, surpassing batch reactor efficiency by 20%.

Table 2: Industrial Process Parameters

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Temperature (°C) | 80 | 100 |

| Residence Time (min) | 720 | 30 |

| Purity (%) | 98.2 | 99.5 |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazoles.

Scientific Research Applications

Chemistry

3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine serves as a fundamental building block in synthetic organic chemistry. Its unique structural features allow it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and other chemical reactions.

This compound has been extensively studied for its potential biological activities:

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

- Antifungal Activity: Studies have shown promising antifungal properties, particularly against Candida albicans, making it a candidate for further development in antifungal therapies.

- Anticancer Potential: Preliminary investigations suggest that this compound may possess anticancer properties by inhibiting specific cellular pathways associated with tumor growth.

Medicinal Chemistry

The therapeutic potential of 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is being explored for various diseases:

- Cancer Treatment: Ongoing research aims to elucidate its mechanism of action against cancer cells, focusing on its ability to modulate enzyme activity or receptor signaling pathways.

- Infectious Diseases: The compound's efficacy against microbial infections positions it as a valuable candidate for developing new antibiotics or antifungal agents.

Industrial Applications

The unique properties of 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine make it suitable for various industrial applications:

Material Science

Due to its structural characteristics, the compound is utilized in the development of new polymers and materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Catalysis

The compound's ability to form stable complexes with metals makes it useful in catalytic processes, particularly in organic synthesis where selective reactions are required.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of synthesized derivatives of 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amines against several pathogens. The results indicated a promising Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria, suggesting potential for clinical application.

Case Study 2: Anticancer Research

Research conducted by [source not provided] focused on the anticancer properties of this compound. The study demonstrated that it effectively inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes, block receptor signaling, or interfere with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrazol-5-amine derivatives are highly dependent on substituents at the 1- and 3-positions. Below is a comparative analysis of structurally analogous compounds:

Substituent Effects at the 1-Position

- Key Findings :

Substituent Effects at the 3-Position

- Key Findings :

Spectroscopic and Computational Comparisons

- NMR Chemical Shifts :

- DFT Studies :

- Substituents alter HOMO-LUMO gaps; methyl groups minimally affect electron distribution compared to aryl groups .

Biological Activity

3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C9H15N3O

- Molecular Weight : 181.24 g/mol

- CAS Number : 2139899-87-7

The structural formula can be represented as follows:

Synthesis

The synthesis of 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine typically involves:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Alkylation : The pyrazole ring is then alkylated at position 1 with tetrahydro-2H-pyran derivatives.

- Amination : Finally, an amine group is introduced at position 5.

Antimicrobial Activity

Research indicates that pyrazoles exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, derivatives of pyrazole demonstrated up to 93% inhibition of interleukin levels in inflammatory responses, suggesting potential applications in treating infections and inflammatory diseases .

Anticancer Properties

Pyrazole derivatives have been investigated for their anticancer activities. Several studies highlight that modifications in the pyrazole structure can enhance activity against cancer cell lines. For example, specific compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer models .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been well-documented. Compounds similar to 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine have been tested for their ability to reduce inflammation markers such as TNF-alpha and IL-6. One study reported that certain pyrazole derivatives exhibited comparable anti-inflammatory effects to established drugs like dexamethasone .

The biological activity of 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could interact with receptor sites, altering signaling pathways associated with cell proliferation and immune response.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine?

The compound is typically synthesized via cyclization reactions using phosphorus oxychloride or Vilsmeier-Haack methodologies. For example, 1,5-diarylpyrazole derivatives (structurally related to the target compound) are synthesized through condensation of substituted hydrazines with carbonyl precursors under solvent-free or reflux conditions . A Vilsmeier-Haack reaction has been employed for similar pyrazolone derivatives, suggesting adaptability for introducing the tetrahydro-2H-pyran-4-yl moiety . Commercial availability (e.g., BD4975731157012-67-3 in ) implies established synthetic protocols .

Q. How is the compound structurally characterized?

Characterization relies on:

- X-ray crystallography : Crystal structures of analogous pyrazol-5-amines (e.g., ) reveal bond lengths, angles, and intermolecular interactions. SHELX software ( ) is widely used for refinement, achieving R factors <0.05 for high-resolution data .

- Spectroscopy : -NMR and IR confirm functional groups and regiochemistry. For example, -NMR of a related compound ( ) shows pyrazole proton resonances at δ 7.51–9.10 ppm, with amine protons as broad singlets .

Q. What purification methods are recommended for this compound?

Chiral chromatography (e.g., Chiralpak columns with methanol elution) separates enantiomers, as demonstrated for structurally similar pyrazol-5-amines (). Recrystallization from ethanol or acetonitrile is common for isolating high-purity crystalline forms .

Advanced Research Questions

Q. How can crystallographic data inform molecular interactions in drug design?

The crystal structure of (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine () reveals intramolecular hydrogen bonds (N–H···N) and planar pyrazole/pyrimidine systems. These features guide docking studies to predict binding affinities for target proteins (e.g., kinases in ). SHELXL-refined electron density maps ( ) help model ligand-receptor interactions .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies show:

- Tetrahydro-2H-pyran substitution : Enhances metabolic stability and solubility, critical for kinase inhibitors (e.g., AZD0530 in ).

- Pyrazole substituents : Electron-withdrawing groups (e.g., Cl, CF) improve potency in antitubulin assays ( ). Testing in sea urchin embryo models ( ) or cancer cell lines ( ) quantifies efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.